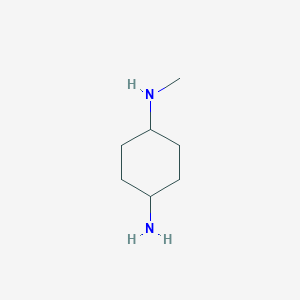

N1-Methylcyclohexane-1,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-N-methylcyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-7-4-2-6(8)3-5-7/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLKGLNRMMXCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620390 | |

| Record name | N~1~-Methylcyclohexane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15803-59-5, 38362-02-6 | |

| Record name | N~1~-Methylcyclohexane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Methylcyclohexane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N1-Methylcyclohexane-1,4-diamine

Introduction

N1-Methylcyclohexane-1,4-diamine is a substituted cycloaliphatic diamine characterized by a cyclohexane ring with a primary amine and a secondary methylamine at the 1 and 4 positions, respectively.[1][2][3] This unique bifunctional structure makes it a valuable building block in various chemical syntheses, particularly in the development of pharmaceuticals and advanced polymeric materials.[4] The spatial arrangement of the amine groups, which can exist as cis and trans isomers, significantly influences the physicochemical properties and biological activity of its derivatives.[5] The trans isomer is often favored in materials science for its ability to impart desirable properties like mechanical strength and a high glass transition point in polymers.[6]

This guide provides a comprehensive overview of a viable and robust synthetic pathway to this compound, designed for researchers, scientists, and professionals in drug development and materials science. The described methodology is grounded in established chemical principles and supported by authoritative references.

Strategic Approach to Synthesis: Reductive Amination

The most direct and efficient pathway for the synthesis of this compound is through the reductive amination of a suitable keto-amine precursor.[7] Reductive amination is a powerful and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds, converting a carbonyl group to an amine via an intermediate imine.[8] This one-pot reaction is favored for its high efficiency, mild reaction conditions, and the commercial availability of the necessary reagents.[9]

The proposed synthesis commences with the commercially available and versatile starting material, 4-aminocyclohexanone. This is then reacted with methylamine to form an intermediate imine, which is subsequently reduced in situ to yield the target this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformations in the proposed synthesis of this compound.

Caption: Reductive amination pathway for this compound synthesis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound via reductive amination.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Aminocyclohexanone hydrochloride | ≥98% | Commercially Available |

| Methylamine (40% in water) | Reagent | Commercially Available |

| Sodium cyanoborohydride (NaBH3CN) | ≥95% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Sodium hydroxide (NaOH) | Pellets | Commercially Available |

| Saturated sodium bicarbonate solution | - | Prepared in-house |

| Brine | - | Prepared in-house |

| Anhydrous sodium sulfate (Na2SO4) | Granular | Commercially Available |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-aminocyclohexanone hydrochloride (1 equivalent).

-

Dissolution and Basification: Dissolve the starting material in methanol (approximately 10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium hydroxide (1 equivalent) in methanol to neutralize the hydrochloride and liberate the free amine.

-

Addition of Methylamine: To the stirred solution, add methylamine (1.1 equivalents, 40% solution in water) dropwise, maintaining the temperature at 0 °C.

-

Imine Formation: Allow the reaction mixture to stir at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

Reduction: Once imine formation is complete, cool the reaction mixture back to 0 °C. In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in methanol and add it slowly to the reaction mixture.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Adjust the pH of the aqueous residue to >12 with a 2M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane and methanol containing a small amount of triethylamine to prevent product tailing.

Alternative Synthetic Approaches

While reductive amination is a highly effective method, other synthetic strategies can also be envisioned for the preparation of this compound.

Catalytic Hydrogenation of an Aromatic Precursor

An alternative route involves the catalytic hydrogenation of an appropriately substituted aromatic precursor. This multi-step approach would begin with the monomethylation of p-nitroaniline, followed by the reduction of the nitro group to an amine, and finally, the hydrogenation of the aromatic ring.

Caption: Multi-step synthesis via catalytic hydrogenation of an aromatic precursor.

This pathway, while longer, can be advantageous when scaling up the synthesis, as catalytic hydrogenation processes are often well-suited for industrial applications.[11][12] The hydrogenation of the aromatic ring typically requires more forcing conditions (higher pressure and temperature) and specific catalysts, such as rhodium on carbon, compared to the reduction of the nitro group.[13][14]

Conclusion

The synthesis of this compound is readily achievable through a well-established reductive amination protocol. This method offers high efficiency, operational simplicity, and the use of readily available starting materials. For larger-scale production, a multi-step approach involving the catalytic hydrogenation of an aromatic precursor presents a viable alternative. The choice of synthetic route will ultimately depend on the desired scale of production, available equipment, and economic considerations. This guide provides the necessary foundational knowledge for researchers and developers to successfully synthesize this important chemical intermediate.

References

- ChemicalBook. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis.

- Google Patents.

- ChemicalBook. N-Methyl-cyclohexane-1,4-diamine | 38362-02-6.

- ChemicalBook. N-Methyl-cyclohexane-1,4-diamine | 38362-02-6.

- ChemicalBook. trans-1,4-Diaminocyclohexane synthesis.

- Wikipedia.

- ResearchGate. Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane | Request PDF.

- ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development.

- Chem-Impex. N,N-Dimethyl-cyclohexane-1,4-diamine.

- AMERICAN ELEMENTS. This compound | CAS 38362-02-6.

- Google Patents. diaminopropyl-4-methylcyclohexane -1,3-diamine and the use thereof as curing agents for epoxy resins.

- Google Patents. CN102690204B - Method for preparing cyclohexanediamine.

- Mettler Toledo.

- Master Organic Chemistry.

- Google Patents.

- Google Patents.

- The Organic Chemistry Tutor.

- ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. a.

- Echemi. N-Methyl-cyclohexane-1,4-diamine.

- ResearchGate. The hydrogenation of nitrobenzene to aniline: A new mechanism.

- The Italian Association of Chemical Engineering. Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty.

- YouTube.

- Chemistry LibreTexts. Substituted Cyclohexanes.

- ARKAT USA. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions.

Sources

- 1. N-Methyl-cyclohexane-1,4-diamine | 38362-02-6 [amp.chemicalbook.com]

- 2. N-Methyl-cyclohexane-1,4-diamine | 38362-02-6 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 11. mt.com [mt.com]

- 12. CN1220256A - Process for reduction of methylaniline from nitro-toluene - Google Patents [patents.google.com]

- 13. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 14. CN102690204B - Method for preparing cyclohexanediamine - Google Patents [patents.google.com]

physicochemical properties of N1-Methylcyclohexane-1,4-diamine

An In-Depth Technical Guide to the Physicochemical Properties of N1-Methylcyclohexane-1,4-diamine

Introduction

This compound is a substituted cycloaliphatic diamine that holds potential in various fields, from polymer chemistry to pharmaceutical development. Its structure, featuring a cyclohexane ring with a primary amine and a secondary methylamine at the 1 and 4 positions, imparts a unique combination of basicity, stereochemistry, and reactivity. Understanding its fundamental physicochemical properties is a critical prerequisite for its successful application in research and development. This guide provides a comprehensive overview of these properties, grounded in established analytical principles and methodologies, to support researchers, scientists, and drug development professionals in their work.

Chemical Identity and Core Properties

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This compound is identified by the CAS Number 38362-02-6.[1][2][3] Its molecular structure dictates its fundamental properties.

Caption: 2D Structure of this compound.

The core quantitative properties of the molecule are summarized below. These values are essential for stoichiometric calculations, formulation development, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 38362-02-6 | [1][2][3] |

| Molecular Formula | C₇H₁₆N₂ | [1][4] |

| Molecular Weight | 128.22 g/mol | [2][4] |

| IUPAC Name | N¹-methylcyclohexane-1,4-diamine | [2][3] |

| Predicted Density | 0.92 ± 0.1 g/cm³ | [4][5] |

Thermodynamic and Physical Properties

The phase behavior and solubility of a compound are critical parameters that influence its handling, purification, and application.

| Property | Value | Notes & Source(s) |

| Boiling Point | 85 °C @ 8 mmHg (Torr) | [3][4] |

| Melting Point | 330-332 °C | Note: This value appears unusually high and may correspond to a salt form (e.g., dihydrochloride). The free base is described as a solid or liquid.[3][4] Further experimental verification is advised. |

| Physical Form | Solid or liquid | [2] |

Solubility Profile

The solubility of this compound is characteristic of a small organic amine. Its behavior is dictated by the hydrophobic cyclohexane backbone and the two polar, hydrogen-bonding amine groups.

| Solvent | Solubility | Source |

| Water | Practically insoluble | [4] |

| N,N-Dimethylformamide | Very soluble | [4] |

| Methanol | Soluble | [4] |

| Glacial Acetic Acid | Sparingly soluble | [4] |

| Chloroform | Very slightly soluble | [4] |

Expert Insight: The low water solubility, despite the presence of two amine groups, is a key consideration. This is attributed to the dominance of the nonpolar cyclohexyl ring. In drug development, this would necessitate formulation strategies such as salt formation to enhance aqueous solubility for potential parenteral administration. For applications in organic synthesis, its solubility in polar aprotic solvents like DMF is advantageous.

Acidity and Basicity: The pKa Values

As a diamine, this compound has two basic centers: the primary amine (-NH₂) and the secondary amine (-NHCH₃). Each has a distinct pKa value corresponding to the acidity of its conjugate acid.

-

Predicted pKa: 10.84 ± 0.40[4]

Expert Insight: This predicted pKa value likely represents the more basic of the two amine groups, which is expected to be the secondary amine due to the electron-donating effect of the methyl group. The two pKa values will be relatively close. At a physiological pH of ~7.4, both amine groups will be predominantly protonated, rendering the molecule dicationic. This is a crucial factor for understanding its interaction with biological targets and for designing relevant buffer systems for in-vitro assays.

Analytical Methodologies and Characterization

Robust analytical methods are essential for confirming the identity, purity, and properties of this compound.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this diamine. Due to the basic nature of amines, which can lead to poor peak shape and column interaction, specific column chemistries or derivatization are often employed.[6][7]

Protocol: Purity Analysis via GC-FID

-

System Preparation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).[7] An amine-specific capillary column, such as a CP-Wax for Volatile Amines or CP-Sil 8 CB for Amines, is recommended to prevent peak tailing.[8][9]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL.

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

GC Conditions (Example):

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min. Hold at 250 °C for 5 minutes.

-

Detector Temperature: 300 °C

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Causality Behind Choices: The FID detector is chosen for its robustness and near-universal response to organic compounds. The specialized amine column contains a surface treatment that deactivates acidic silanol groups, ensuring symmetrical peaks and accurate quantification.[9] A temperature ramp is used to ensure that any potential impurities with different boiling points are effectively separated and eluted.

Experimental Determination of Water Solubility (OECD 105)

The "Flask Method," as described in the OECD Guideline 105, is a standard protocol for determining the water solubility of substances.[10][11][12]

Caption: Workflow for Water Solubility Determination (OECD 105 Flask Method).

Protocol: Water Solubility via Flask Method

-

Preliminary Test: Add small, successive amounts of the compound to a known volume of water to estimate the approximate solubility. This informs the amount to be used in the main test.

-

Equilibration: Add an excess amount of this compound to a flask containing purified water (e.g., Type I). The amount should be sufficient to ensure a saturated solution with undissolved solid/liquid remaining.

-

Stirring: Seal the flask and stir at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for at least 24 hours to ensure equilibrium is reached.[10][12]

-

Phase Separation: After stirring, allow the mixture to stand at the same temperature to let the undissolved material settle.

-

Sampling & Analysis: Carefully take an aliquot of the clear, supernatant aqueous phase. To ensure no solid particles are transferred, centrifugation or filtration is required.

-

Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as GC-FID with an external calibration curve.

Trustworthiness: This protocol is self-validating because taking samples at different time points (e.g., 24h, 48h) should yield the same concentration, confirming that equilibrium has been achieved. The use of a validated, specific analytical method for quantification ensures accuracy.

Experimental Determination of pKa

Potentiometric titration is a highly reliable and common method for determining the pKa of amines.[13][14]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Protocol: pKa by Potentiometric Titration

-

Solution Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 0.01 M). Due to its low water solubility, a co-solvent like methanol may be required, although this will yield an apparent pKa (pKa*) specific to that solvent system.

-

System Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated combination pH electrode connected to a pH meter.

-

Titration: Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.[15]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of HCl added. The resulting titration curve will show two inflection points, corresponding to the two equivalence points for the diamine. The pKa values are determined from the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at the point where 1.5 equivalents of acid have been added, and the second, higher pKa (pKa₂) is the pH at the 0.5 equivalent point.

Safety and Handling

Proper handling is paramount when working with any chemical. This compound is classified as a corrosive substance.

-

GHS Pictogram: GHS05 (Corrosion)[2]

-

Signal Word: Danger[2]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]

-

Precautionary Statements: P280 (Wear protective gloves/clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[2]

Storage Recommendations: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated (4°C) is recommended, with protection from light.[2][3]

Applications and Context

While specific applications for this compound are not extensively documented in public literature, its structural parent, cyclohexane-1,4-diamine, serves as a valuable proxy. This parent compound is a key monomer in the production of high-performance polyamides and polyurethanes, where it imparts thermal stability and mechanical strength to the polymer backbone.[16] It is also used as a chemical linker, particularly in the synthesis of PROTACs (Proteolysis-targeting chimeras) for targeted protein degradation in drug discovery.[17] The N-methylation of one amine group, as in the title compound, modifies the reactivity and steric hindrance, suggesting its utility as a specialized building block for creating asymmetrical structures or fine-tuning the basicity and nucleophilicity in advanced materials and pharmaceutical intermediates.

References

-

This compound | CAS 38362-02-6. AMERICAN ELEMENTS. [Link]

-

A Rapid Gas Chromatographic Analysis of Diastereomeric Diamines. Journal of Chromatographic Science. [Link]

- OECD Guidelines for the Testing of Chemicals, Section 1 Test No.

-

Purity of Ethylene Diamine by GC-FID. Vitas.no. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

(1R,4R)-N1-Methylcyclohexane-1,4-diamine dihydrochloride. ChemBK. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

Analysis of diamines in water. Agilent. [Link]

-

OECD Guidelines for the Testing of Chemicals. OECD. [Link]

-

OECD Guidelines for Testing Chemicals. Pure. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

-

Analysis of impurities in ethylene diamine. Agilent. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]

-

Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI. [Link]

-

Detailed procedure for calculating pKa. DOI. [Link]

-

N1-methylcyclohexane-1,2-diamine. PubChem. [Link]

- Preparation of trans cyclohexane 1,4-diamine.

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound | 38362-02-6 [sigmaaldrich.com]

- 3. This compound | 38362-02-6 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. N-Methyl-cyclohexane-1,4-diamine | 38362-02-6 [amp.chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 17. medchemexpress.com [medchemexpress.com]

N1-Methylcyclohexane-1,4-diamine CAS number 38362-02-6

An In-Depth Technical Guide to N1-Methylcyclohexane-1,4-diamine in Drug Discovery

Foreword

To the researchers, scientists, and innovators in drug development, this document serves as a technical guide on this compound (CAS 38362-02-6). The landscape of medicinal chemistry is perpetually evolving, demanding molecular scaffolds that offer a precise balance of rigidity, three-dimensionality, and synthetic versatility. While this compound itself is a discretely cataloged chemical entity, its true potential is best understood through the lens of its parent structure, the cyclohexane-1,4-diamine scaffold. This guide will delve into the known specifics of the title compound and extrapolate its utility by examining the well-documented roles of its analogs in creating sophisticated therapeutic agents. As a senior application scientist, my objective is to not only present data but to illuminate the strategic thinking behind its application in modern drug discovery workflows.

Core Molecular Profile of this compound

This compound is an aliphatic diamine characterized by a cyclohexane ring, which imparts conformational restriction, and two amine groups at the 1 and 4 positions. The presence of a single N-methyl group breaks the molecule's symmetry, creating distinct primary and secondary amine functionalities. This structural nuance is critical, as it allows for selective chemical modifications, a highly desirable trait for building complex molecular architectures.

Physicochemical and Structural Properties

A comprehensive understanding of a molecule's physical and chemical properties is the bedrock of its application in synthesis and formulation. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 38362-02-6 | [1][2][3] |

| Molecular Formula | C₇H₁₆N₂ | [1][4][5] |

| Molecular Weight | 128.22 g/mol | [1][4][5] |

| IUPAC Name | N¹-methylcyclohexane-1,4-diamine | [1][2] |

| Appearance | White or off-white powder, crystalline powder, or liquid | [1][2][4] |

| Boiling Point | 85 °C @ 8 mmHg (Torr) | [2][4] |

| Melting Point | 330-332 °C (Note: This appears unusually high and may be decomposition) | [2][4] |

| Density | ~0.92 g/cm³ | [4] |

| Solubility | Very soluble in N,N-Dimethylformamide (DMF) and methanol. Sparingly soluble in glacial acetic acid. Very slightly soluble in chloroform. Practically insoluble in water. | [4] |

| pKa | 10.84 ± 0.40 (Predicted) | [4] |

| InChI Key | OBLKGLNRMMXCFW-UHFFFAOYSA-N | [1][2] |

Causality Insight: The differential reactivity of the primary (NH₂) and secondary (NH-CH₃) amines is the most significant feature of this molecule. The secondary amine is less nucleophilic due to the electron-donating and sterically hindering effect of the methyl group. This allows for chemoselective reactions, where the primary amine can be targeted with specific protecting groups or reacted under milder conditions before modifying the secondary amine, or vice-versa.

Synthesis Strategy: A Plausible Approach

Proposed Synthesis Workflow

This protocol is a self-validating system, with purification and analytical checks at each key stage to ensure the integrity of the intermediates and the final product.

Step 1: Protection of a Diamine Precursor

-

Rationale: To achieve mono-N-methylation, one of the two amine groups on a starting material like trans-cyclohexane-1,4-diamine must be protected. The Boc (tert-butyloxycarbonyl) group is an excellent choice due to its stability in many reaction conditions and its straightforward removal under acidic conditions.

-

Protocol:

-

Dissolve trans-cyclohexane-1,4-diamine (1 eq) in a suitable solvent like dichloromethane (DCM).

-

Add Di-tert-butyl dicarbonate (Boc₂O) (1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the resulting mono-Boc-protected diamine by column chromatography.

-

Step 2: N-Methylation

-

Rationale: The Eschweiler-Clarke reaction is a classic and high-yielding method for methylating a primary amine in the presence of a protected amine. It uses formaldehyde as the carbon source and formic acid as the reducing agent.

-

Protocol:

-

Dissolve the mono-Boc-protected diamine (1 eq) in formic acid (excess).

-

Add aqueous formaldehyde (1.5-2.0 eq) and heat the mixture to 80-100 °C for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture, basify with NaOH to pH > 10, and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate, and purify the N-methylated, Boc-protected intermediate.

-

Step 3: Deprotection

-

Rationale: The final step is the removal of the Boc protecting group to yield the target compound. This is reliably achieved under acidic conditions.

-

Protocol:

-

Dissolve the purified intermediate from Step 2 in a solvent such as DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a base to yield the free diamine, this compound.

-

Synthesis and Verification Workflow Diagram

Caption: Proposed synthesis and quality control workflow for this compound.

The Cyclohexane-1,4-diamine Scaffold in Drug Development

While direct applications of this compound are not extensively published, the parent scaffold is a validated and powerful component in medicinal chemistry.[6] Its rigid, three-dimensional structure makes it an ideal "scaffold" to which pharmacophoric elements can be attached, allowing for precise spatial orientation of functional groups that interact with biological targets.[6]

Role as a Conformationally Restricted Linker

In drug design, entropy plays a crucial role. A flexible linker between two binding fragments pays a high entropic penalty upon binding to a target, as it loses its conformational freedom. By contrast, a rigid linker like cyclohexane-1,4-diamine already exists in a limited number of conformations (primarily chair forms).[6] Incorporating this scaffold into a molecule pre-organizes the pharmacophoric groups, reducing the entropic penalty of binding and potentially leading to a significant increase in potency.[6]

Caption: Thermodynamic advantage of a rigid scaffold over a flexible linker in drug design.

Exemplary Application: Allosteric MALT1 Inhibitors

A compelling, field-proven example of this scaffold's utility comes from the discovery of allosteric inhibitors for Mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1).[7] MALT1 is a promising therapeutic target for B-cell lymphomas and certain autoimmune diseases.[7] Researchers successfully developed potent inhibitors based on a (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamine core.[7]

-

Causality: In this work, the cyclohexane ring acted as a rigid spacer to optimally position two aryl groups, which were found to bind to an induced allosteric site on the MALT1 protein.[7] The stereochemistry of the diamine (cis vs. trans) was critical for achieving the correct vector and distance between the interacting moieties. This highlights the importance of stereochemical control when using this scaffold. The resulting compounds showed excellent selectivity and favorable in-vivo pharmacokinetic profiles, making them promising leads for further development.[7]

Exemplary Application: PROTAC Linkers

The cyclohexane-1,4-diamine moiety is also used as a linker component in Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and ligase-binding moieties is not just a passive spacer; its conformation, rigidity, and length are critical for forming a productive ternary complex. The cyclohexane unit provides a rigid, non-planar element that can help achieve the necessary geometry for efficient ubiquitination.[8][9]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The information is derived from available Safety Data Sheets (SDS).

-

Hazard Identification : The compound is classified as corrosive.[1][2] The primary hazard statement is H314: Causes severe skin burns and eye damage.[1][10] It carries the GHS05 pictogram.[1][2]

-

Precautionary Measures :

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[1][10]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][10]

-

P310 : Immediately call a POISON CENTER or doctor/physician.[1]

-

-

Storage : Store in a tightly sealed container in a dry, well-ventilated place.[11][12] Recommended storage conditions are often at room temperature or 4°C, kept in a dark place under an inert atmosphere to prevent degradation.[1][2][12]

-

Incompatible Materials : Avoid strong oxidizing agents.[11]

Trustworthiness Insight: The protocols and safety guidelines presented are based on established chemical principles and standardized safety data. Adherence to these procedures is a self-validating system for ensuring both experimental success and, more importantly, personnel safety. Always consult the most recent SDS from your specific supplier before handling this chemical.[11][13]

Conclusion and Future Outlook

This compound, with its distinct primary and secondary amine functionalities on a conformationally restricted core, represents a valuable, albeit underutilized, building block for medicinal chemistry. While direct literature is sparse, its true potential is illuminated by the extensive and successful application of the parent cyclohexane-1,4-diamine scaffold.

For the drug development professional, this molecule offers an entry point into creating libraries of compounds with high sp³ character and well-defined three-dimensional shapes. Its strategic value lies in its ability to serve as a rigid linker to reduce the entropic cost of binding, as a scaffold for orienting pharmacophores with stereochemical precision, and as a versatile intermediate for complex syntheses. The future application of this and related diamines will likely continue to expand, particularly in areas like targeted protein degradation and the design of inhibitors for complex protein-protein interactions, where precise control over molecular geometry is paramount.

References

-

Sigma-Aldrich. This compound | 38362-02-6. [1]

-

Chemscene. This compound | 38362-02-6. [2]

-

American Elements. This compound | CAS 38362-02-6. [3]

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - N,N-Dimethylcyclohexane-1,4-diamine. [10]

-

Schiesser, S. et al. (2022). Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. European Journal of Medicinal Chemistry. [7]

-

MedChemExpress. Cyclohexane-1,4-diamine (1,4-Diaminocyclohexane) | PROTAC Linker. [8]

-

Benchchem. Cyclohexane-1,4-diamine|For Research. [9]

-

Fisher Scientific. SAFETY DATA SHEET. [11]

-

Fisher Scientific. SAFETY DATA SHEET (Alternative). [13]

-

Chem-Impex. N,N-Dimethyl-cyclohexane-1,4-diamine.

-

Echemi. N-Methyl-cyclohexane-1,4-diamine. [4]

-

BLD Pharm. 38362-02-6|this compound. [12]

-

ChemicalBook. N-Methyl-cyclohexane-1,4-diamine | 38362-02-6.

-

Life Chemicals. Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. [6]

-

Parchem. N-Methyl-cyclohexane-1,4-diamine (Cas 38362-02-6).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 38362-02-6 [sigmaaldrich.com]

- 3. americanelements.com [americanelements.com]

- 4. echemi.com [echemi.com]

- 5. N-Methyl-cyclohexane-1,4-diamine | 38362-02-6 [amp.chemicalbook.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cyclohexane-1,4-diamine|For Research [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. 38362-02-6|this compound|BLD Pharm [bldpharm.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of N1-Methylcyclohexane-1,4-diamine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of N1-Methylcyclohexane-1,4-diamine. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical methods. Instead, it offers a strategic workflow, detailing the rationale behind experimental choices and the logic of data integration. By synergistically employing Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, we present a self-validating system for the unambiguous confirmation of the target structure, including its stereochemistry. This guide is grounded in established spectroscopic principles and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge

This compound (C₇H₁₆N₂) is a diamine derivative of the versatile cyclohexane scaffold.[1][2][3] Its structure, featuring a primary amine, a secondary amine, and a methyl group on a cyclohexane ring, presents a unique analytical puzzle.[1][2][3] The key challenges in its structure elucidation lie in:

-

Confirming the presence and nature of both primary and secondary amine functionalities.

-

Precisely locating the methyl group on one of the nitrogen atoms.

-

Establishing the connectivity of the substituents to the cyclohexane ring at the 1 and 4 positions.

-

Determining the stereochemical relationship (cis or trans) of the two amine groups.

This guide outlines a logical and efficient workflow to address these challenges, ensuring a high degree of confidence in the final structural assignment.

Strategic Workflow for Structure Elucidation

A robust structure elucidation process relies on the convergence of data from multiple orthogonal techniques. Our approach is designed to build a complete and self-consistent picture of the molecule, where each piece of spectroscopic evidence corroborates the others.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS (Electron Ionization)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph.

-

Separation: The sample is vaporized and separated from any impurities on a suitable GC column (e.g., a non-polar DB-5ms column).

-

Ionization: The eluted compound enters the mass spectrometer and is ionized by electron impact (typically at 70 eV).

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: The mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

High-Resolution Analysis: Assembling the Structure with NMR

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D and 2D NMR experiments will allow us to map out the complete carbon-hydrogen framework and confirm the connectivity.

1D NMR Spectroscopy: A First Look at the Proton and Carbon Environments

¹H NMR Spectroscopy: This technique provides information on the number of different proton environments and their neighboring protons.

Predicted ¹H NMR Data (based on online predictors and analysis of similar structures): [2][4]

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~2.7-2.9 | m | 1H | H-1 | Methine proton attached to the secondary amine, deshielded. |

| ~2.5-2.7 | m | 1H | H-4 | Methine proton attached to the primary amine, deshielded. |

| ~2.4 | s | 3H | N-CH₃ | Singlet for the methyl group on the nitrogen. [5] |

| ~1.8-2.0 | m | 4H | H-2, H-6 (axial & equatorial) | Cyclohexane ring protons adjacent to the amine-bearing carbons. |

| ~1.2-1.4 | m | 4H | H-3, H-5 (axial & equatorial) | Cyclohexane ring protons. |

| variable | br s | 3H | -NH₂ and -NH | Broad, exchangeable protons of the amine groups. Disappears upon D₂O shake. [6]|

Stereochemistry Note: The chemical shifts of the cyclohexane protons will be highly dependent on their axial or equatorial orientation and whether the diamine is the cis or trans isomer. In the more stable chair conformation, equatorial protons typically resonate at a lower field (higher ppm) than their axial counterparts. [7][8]The trans isomer is expected to exist predominantly in a diequatorial conformation, leading to more complex splitting patterns for the ring protons compared to the cis isomer, which would have one axial and one equatorial substituent. [9][10] ¹³C NMR and DEPT Spectroscopy: These techniques reveal the number of unique carbon environments and the number of protons attached to each carbon.

Predicted ¹³C NMR Data (based on online predictors): [3][10][11][12]

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

|---|---|---|---|

| ~58-60 | CH | C-1 | Carbon attached to the secondary amine, deshielded. [5] |

| ~48-50 | CH | C-4 | Carbon attached to the primary amine, deshielded. |

| ~33-35 | CH₂ | C-2, C-6 | Carbons adjacent to the amine-bearing carbons. |

| ~30-32 | CH₃ | N-CH₃ | Methyl carbon attached to nitrogen. |

| ~28-30 | CH₂ | C-3, C-5 | Remaining cyclohexane carbons. |

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A D₂O exchange experiment should also be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum to identify the N-H protons.

-

¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

Data Analysis: Integrate the ¹H NMR signals and analyze the multiplicities. Correlate the ¹³C signals with the DEPT spectra to determine the carbon types.

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are essential for unambiguously connecting the protons and carbons within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the connectivity of the cyclohexane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is the key experiment for confirming the overall structure, such as the connection of the N-methyl group to C-1 and the connectivity of the amine groups to the cyclohexane ring.

Predicted Key 2D NMR Correlations:

Figure 3: Key predicted 2D NMR correlations for this compound.

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for 1D NMR.

-

Data Acquisition: Acquire a suite of 2D NMR spectra, including COSY, HSQC, and HMBC, using standard pulse programs on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

HSQC: Assign each carbon signal to its directly attached proton(s).

-

COSY: Trace the proton-proton connectivities around the cyclohexane ring.

-

HMBC: Look for key long-range correlations, particularly the correlation between the N-methyl protons and C-1, and correlations from H-1 and H-4 to the adjacent ring carbons, to confirm the 1,4-substitution pattern.

-

Data Integration and Final Structure Confirmation

The final step is to integrate all the spectroscopic data to build a conclusive structural argument.

-

FTIR confirms the presence of primary and secondary amine groups.

-

MS establishes the molecular formula (C₇H₁₆N₂) and provides fragmentation data consistent with an N-methylated cyclohexanediamine structure.

-

¹H and ¹³C NMR provide the number of unique proton and carbon environments, consistent with the proposed structure. The chemical shift of the N-methyl singlet confirms its attachment to a nitrogen.

-

COSY traces the six-membered ring structure.

-

HSQC links the proton and carbon signals of the ring and the methyl group.

-

HMBC provides the definitive long-range correlations that lock the structure in place: the N-methyl protons will show a correlation to C-1, and the methine protons H-1 and H-4 will show correlations to their neighboring carbons, confirming the 1,4-disubstitution pattern.

-

Stereochemistry is inferred from the coupling constants and chemical shifts of the cyclohexane ring protons in the ¹H NMR spectrum. A detailed analysis of the coupling patterns, aided by conformational analysis, can distinguish between the cis and trans isomers.

Conclusion: A Self-Validating Approach

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terent'ev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541–546. [Link]

-

LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link]

-

MassBank. n-methylcyclohexylamine. [Link]

-

LibreTexts Chemistry. 24.11: Spectroscopy of Amines. [Link]

- Google Patents.

- Google Patents.

-

NIST. Cyclohexanamine, N-methyl-. [Link]

-

Columbia University. HSQC and HMBC. [Link]

-

Human Metabolome Database. PROSPRE - 1H NMR Predictor. [Link]

-

ChemAxon. CASPRE - 13C NMR Predictor. [Link]

-

American Elements. This compound. [Link]

-

LibreTexts Chemistry. 4.4: Substituted Cyclohexanes. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

- 1. brainly.com [brainly.com]

- 2. Visualizer loader [nmrdb.org]

- 3. scribd.com [scribd.com]

- 4. PROSPRE [prospre.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. CASPRE [caspre.ca]

- 11. Predict 13C carbon NMR spectra [nmrdb.org]

- 12. Visualizer loader [nmrdb.org]

Spectroscopic Blueprint of N1-Methylcyclohexane-1,4-diamine: A Technical Guide for Researchers

Introduction: Unveiling the Structure of a Versatile Diamine

N1-Methylcyclohexane-1,4-diamine, a saturated cyclic diamine, presents a unique scaffold with significant potential in medicinal chemistry and materials science. Its structural features—a cyclohexane ring conferring conformational rigidity, a primary amine for diverse functionalization, and a secondary amine introducing asymmetry—make it a compelling building block. Accurate and comprehensive structural elucidation is paramount for its effective application. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct, publicly available spectral data for this specific compound is limited, this guide will leverage established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive framework for its characterization. This approach not only offers a blueprint for identifying this compound but also serves as a practical guide for the spectroscopic analysis of related small molecules.

The Molecular Architecture: A Starting Point for Spectroscopic Prediction

To logically predict the spectroscopic output, we must first visualize the molecule's structure and its inherent symmetries, or lack thereof.

Figure 1. Molecular structure of this compound.

The numbering of the cyclohexane ring is crucial for the assignment of NMR signals. The presence of two different amine groups at positions 1 and 4 breaks the symmetry of the cyclohexane ring, leading to a more complex set of signals than in unsubstituted cyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons on the cyclohexane ring. The chair conformation of the cyclohexane ring will result in distinct signals for axial and equatorial protons.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| NH ₂ (primary amine) | 1.0 - 2.5 | Broad singlet | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange. |

| NH (secondary amine) | 0.8 - 2.0 | Broad singlet | 1H | Similar to the primary amine proton, this signal is expected to be a broad singlet and its position can vary. |

| CH -N (methine at C1) | 2.5 - 3.0 | Multiplet | 1H | This proton is deshielded by the adjacent nitrogen atom. The multiplicity will be complex due to coupling with the adjacent methylene protons. |

| CH -N (methine at C4) | 2.4 - 2.9 | Multiplet | 1H | Similar to the C1 proton, it is deshielded by the nitrogen. Its chemical environment is slightly different from the C1 proton due to the N-methyl group at the other end. |

| CH ₂ (cyclohexane ring) | 1.0 - 2.0 | Multiplets | 8H | The cyclohexane methylene protons will appear as a complex series of overlapping multiplets. Axial and equatorial protons will have different chemical shifts. |

| N-CH ₃ (N-methyl) | 2.2 - 2.6 | Singlet | 3H | N-methyl groups typically appear as a sharp singlet in this region.[1][2] |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts of the N-H protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the N-H protons, a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the N-H protons will disappear or significantly decrease in intensity.

-

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will provide information about the number of non-equivalent carbons and their chemical environment. Due to the lack of symmetry, seven distinct carbon signals are expected.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C 1 (CH-N) | 55 - 65 | The carbon atom bonded to the secondary amine will be significantly deshielded.[1] |

| C 4 (CH-N) | 45 - 55 | The carbon atom bonded to the primary amine will also be deshielded, but likely to a lesser extent than C1. |

| C 2, C 6 | 30 - 40 | These methylene carbons are adjacent to the C1 methine and will be influenced by the nitrogen atom. |

| C 3, C 5 | 25 - 35 | These methylene carbons are beta to the nitrogen atoms and will be less deshielded. |

| N-C H₃ | 30 - 40 | The N-methyl carbon typically appears in this region. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer.

-

Acquisition Parameters:

-

A standard proton-decoupled ¹³C NMR experiment should be performed to obtain singlets for all carbon atoms.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be conducted to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the N-H and C-N bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale for Prediction |

| 3300 - 3500 | N-H stretch (primary amine) | Medium | Primary amines typically show two bands in this region (asymmetric and symmetric stretching).[3][4][5] |

| 3300 - 3400 | N-H stretch (secondary amine) | Weak-Medium | Secondary amines show a single N-H stretching band.[4][6][7] |

| 2920 - 2950 | C-H stretch (cyclohexane) | Strong | Characteristic stretching vibrations of sp³ C-H bonds. |

| 2850 - 2870 | C-H stretch (cyclohexane) | Strong | Characteristic stretching vibrations of sp³ C-H bonds. |

| ~2800 | C-H stretch (N-methyl) | Medium | A characteristic peak for the symmetric stretching of an N-methyl group often appears just below the main C-H stretching region.[7] |

| 1580 - 1650 | N-H bend (primary amine) | Medium | Scissoring vibration of the -NH₂ group.[4][5] |

| 1440 - 1470 | C-H bend (cyclohexane) | Medium | Methylene scissoring vibrations. |

| 1000 - 1250 | C-N stretch (aliphatic amine) | Medium-Weak | The C-N stretching vibrations for both the primary and secondary amines are expected in this region.[4][6] |

| 650 - 900 | N-H wag (primary & secondary amines) | Broad, Strong | Out-of-plane bending of the N-H bonds.[4][7] |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the empty sample holder (or pure solvent) should be recorded first, followed by the spectrum of the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₇H₁₆N₂. The molecular weight is 128.22 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 128. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our prediction.[2][8]

-

Key Fragmentation Pathways: Aliphatic amines undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[9][10][11]

Figure 2. Predicted major fragmentation pathways of this compound.

Predicted Key Fragments:

| m/z | Proposed Fragment | Formation Pathway |

| 128 | [C₇H₁₆N₂]⁺˙ | Molecular Ion |

| 113 | [C₆H₁₃N₂]⁺ | Loss of a methyl radical from the N-methyl group or the cyclohexane ring. |

| 84 | [C₅H₁₀N]⁺ | α-cleavage at the C4 position with loss of the CH₂NH₂ radical. |

| 70 | [C₄H₈N]⁺ | Further fragmentation of larger ions. |

| 58 | [C₃H₈N]⁺ | α-cleavage at the C1 position with loss of a C₄H₇N radical. |

| 44 | [C₂H₆N]⁺ | α-cleavage at the C4 position leading to the [CH₂=NHCH₃]⁺ ion. |

| 30 | [CH₄N]⁺ | α-cleavage at the C1 position leading to the [CH₂=NH₂]⁺ ion. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion: A Predictive Toolkit for Structural Confirmation

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging fundamental principles and data from analogous structures, we have constructed a detailed blueprint of its expected NMR, IR, and MS spectra. This information will be invaluable for researchers in confirming the synthesis of this compound and in quality control processes. The provided experimental protocols offer a starting point for obtaining high-quality spectral data. As with any predictive analysis, experimental verification is the ultimate confirmation of structure. This guide serves as a robust framework to facilitate that verification, accelerating research and development in the many fields where this versatile diamine may find application.

References

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

PubChem. N-Methylcyclohexylamine. National Center for Biotechnology Information. [Link]

-

NIST. Cyclohexanamine, N-methyl-. In NIST Chemistry WebBook. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

NIST. Cyclohexanamine, N-methyl-. In NIST Chemistry WebBook. [Link]

-

University of Puget Sound. NMR Chemical Shifts. [Link]

-

ResearchGate. A Convenient Synthesis and Spectral Studies of Diamines Derivatives. [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. [Link]

-

ResearchGate. A Convenient Synthesis and Spectral Studies of Diamines Derivatives. [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

MassBank. n-methylcyclohexylamine. [Link]

-

SpectraBase. N-Methyl-cyclohexylamine - Optional[FTIR] - Spectrum. [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

-

NIST. Cyclohexanamine, N-methyl-. In NIST Chemistry WebBook. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

ResearchGate. ChemInform Abstract: New Synthetic Route for Selectively Substituted 1,n-Diamines. Synthesis of N-Aryl Tetra- and Pentamethylenediamines. [Link]

-

ResearchGate. Selected 13C NMR chemical shifts (ppm) for compounds 1-6. [Link]

-

YouTube. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

SpectraBase. N-Methyl-cyclohexylamine - Optional[1H NMR] - Chemical Shifts. [Link]

-

National Institutes of Health. (2022, July 21). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. [Link]

-

PubChem. 1,4-Diaminocyclohexane. National Center for Biotechnology Information. [Link]

-

MDPI. Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. wikieducator.org [wikieducator.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of N1-Methylcyclohexane-1,4-diamine for Pharmaceutical Research

Foreword: The Critical Role of Solubility in Drug Development

In the intricate process of drug discovery and development, the selection of an appropriate solvent system is a pivotal decision that can profoundly influence the success of a pharmaceutical candidate. The solubility of an active pharmaceutical ingredient (API) and its intermediates in various organic solvents governs critical parameters ranging from reaction kinetics and purification efficiency to formulation stability and bioavailability. N1-Methylcyclohexane-1,4-diamine, a versatile building block in medicinal chemistry, presents a unique solubility profile that warrants a detailed investigation. This technical guide provides an in-depth analysis of the solubility of this compound in a range of organic solvents, offering a foundational understanding for researchers, scientists, and drug development professionals. By elucidating the interplay between the molecular structure of this diamine and the physicochemical properties of solvents, this document aims to empower scientists to make informed decisions, thereby accelerating the journey from laboratory synthesis to clinical application.

Physicochemical Profile of this compound

This compound (CAS No: 38362-02-6) is a cyclic diamine with a molecular weight of 128.22 g/mol .[1] Its structure, featuring a cyclohexane ring, a primary amine, and a secondary amine, imparts a combination of lipophilic and hydrophilic characteristics. This dual nature is central to its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C7H16N2 | [1] |

| Molecular Weight | 128.22 g/mol | [1] |

| Appearance | White or off-white powder or crystalline powder | [1] |

| Boiling Point | 85 °C (at 8 Torr) | [1] |

| pKa | 10.84 ± 0.40 | [1] |

Qualitative Solubility Profile

Publicly available data provides a qualitative overview of the solubility of this compound in several common organic solvents. This information serves as a valuable starting point for solvent screening.

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Very Soluble[1] |

| Methanol | Soluble[1] |

| Glacial Acetic Acid | Sparingly Soluble[1] |

| Chloroform | Very Slightly Soluble[1] |

| Water | Practically Insoluble[1] |

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of this compound is dictated by the balance of its nonpolar cyclohexane ring and the polar primary and secondary amine groups, which are capable of hydrogen bonding.

Polar Protic Solvents

This class of solvents, which includes alcohols like methanol and ethanol, possesses a hydrogen atom bonded to an electronegative atom and can act as both hydrogen bond donors and acceptors.

-

Methanol: The observed "soluble" nature of this compound in methanol can be attributed to the strong hydrogen bonding interactions between the amine groups of the solute and the hydroxyl group of the solvent.[1]

-

Ethanol and other longer-chain alcohols: Solubility is expected to decrease as the alkyl chain length of the alcohol increases. The larger nonpolar portion of these solvents will have a less favorable interaction with the polar amine groups.

Polar Aprotic Solvents

These solvents, such as N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), have a large dipole moment but lack an acidic proton. They can act as hydrogen bond acceptors.

-

N,N-Dimethylformamide (DMF): The "very soluble" classification in DMF highlights the strong dipole-dipole interactions and the ability of the DMF carbonyl oxygen to act as a hydrogen bond acceptor for the amine protons of this compound.[1]

-

Acetonitrile: Acetonitrile is a less polar aprotic solvent compared to DMF. While some solubility is expected due to dipole-dipole interactions, it is likely to be lower than in DMF.

Nonpolar Solvents

Nonpolar solvents, such as hexane and toluene, lack a significant dipole moment and cannot engage in hydrogen bonding.

-

Hexane and other aliphatic hydrocarbons: Due to the predominantly nonpolar nature of these solvents, the solubility of this compound is expected to be very low. The energy required to break the hydrogen bonds between the diamine molecules would not be compensated by the weak van der Waals forces with the solvent.

-

Toluene and other aromatic hydrocarbons: The polarizability of the aromatic ring in toluene might lead to slightly better solvation of the cyclohexane ring of the diamine compared to aliphatic hydrocarbons, but overall solubility is still anticipated to be low.

Chlorinated Solvents

-

Chloroform: The "very slightly soluble" description in chloroform is consistent with the weakly acidic nature of the chloroform proton, which can form a weak hydrogen bond with the amine nitrogen atoms.[1] However, the overall polarity of chloroform is not high enough to effectively solvate the polar amine groups.

The interplay of these factors is visually represented in the following diagram:

Caption: Relationship between solvent properties and solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or magnetic stirrer with hotplate

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Glass syringes

-

Volumetric flasks

-

Drying oven or vacuum oven

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. An excess is confirmed by the presence of undissolved solid material after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker or on a magnetic stirrer.

-

Agitate the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the undissolved solid to settle, resulting in a clear supernatant.

-

Carefully withdraw a precise volume of the clear supernatant using a pre-warmed (to the equilibration temperature) glass syringe to avoid precipitation.

-

Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed vial.

-

-

Solvent Evaporation and Measurement:

-

Evaporate the solvent from the vial. This can be achieved by using a gentle stream of inert gas (e.g., nitrogen) or by placing the vial in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent degradation of the solute.

-

Once the solvent is completely removed and the solute is dry, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried this compound.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of aliquot in mL) * 100

-

Self-Validating System and Trustworthiness

To ensure the reliability of the obtained solubility data, the following measures should be implemented:

-

Equilibrium Confirmation: Samples should be taken at different time points (e.g., 24, 36, and 48 hours) to confirm that the measured solubility does not change, indicating that equilibrium has been reached.

-

Triplicate Measurements: All experiments should be performed in triplicate to assess the precision of the method and to identify any outliers.

-

Purity of Materials: The purity of both the this compound and the solvents should be verified before use, as impurities can significantly affect solubility.

-

Temperature Control: The temperature of the system must be strictly controlled throughout the experiment, as solubility is highly temperature-dependent.

Implications for Drug Development

A thorough understanding of the solubility of this compound is paramount for its effective utilization in pharmaceutical R&D.

-

Synthesis and Purification: Knowledge of solubility in various solvents allows for the selection of optimal solvent systems for chemical reactions, enabling efficient product formation and minimizing side reactions. Furthermore, it is critical for developing effective crystallization and chromatographic purification methods.

-

Formulation Development: For APIs derived from this compound, solubility data is essential for designing appropriate dosage forms. It informs the choice of excipients and delivery systems to ensure adequate drug loading and bioavailability.

-

Preclinical and Clinical Studies: The solubility of a drug candidate in biorelevant media is a key determinant of its absorption and in vivo performance. Early-stage solubility profiling can help in predicting and mitigating potential bioavailability issues.

Conclusion

References

-

American Elements. This compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability of N1-Methylcyclohexane-1,4-diamine

Foreword

In the landscape of pharmaceutical and materials science, the thermal stability of chemical intermediates is a cornerstone of process safety, product purity, and overall operational excellence. This guide provides an in-depth technical exploration of the thermal stability of N1-Methylcyclohexane-1,4-diamine, a diamine with significant potential in various synthetic applications. Due to the limited direct literature on this specific molecule, this document synthesizes data from structurally analogous compounds—namely, 1,4-cyclohexanediamine and N-methylcyclohexanamine—to build a predictive framework for its thermal behavior. This approach, rooted in established chemical principles, offers researchers, scientists, and drug development professionals a robust methodology for assessing thermal stability and ensuring safe handling and application.

Theoretical Framework: Understanding Thermal Decomposition in Cyclic Amines

The thermal stability of a molecule like this compound is intrinsically linked to its molecular structure. The presence of a cyclohexane ring, two amine functionalities (one primary, one secondary), and a methyl group on one of the nitrogens creates a unique electronic and steric environment that dictates its decomposition pathways.